molecular formula C5H5N3O B2609366 (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile CAS No. 923130-89-6

(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile

Cat. No.: B2609366
CAS No.: 923130-89-6
M. Wt: 123.115
InChI Key: WHRPQCILPFDUQL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes that catalyze the conversion of substrates into products, thereby influencing the rate and outcome of biochemical reactions. The nature of these interactions often involves binding to the active site of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound has been shown to inhibit certain proteases, thereby affecting protein degradation pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their activity. This compound has also been shown to interact with transcription factors, thereby influencing gene expression. For instance, this compound can inhibit the activity of certain kinases, leading to changes in phosphorylation states of proteins and subsequent alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that this compound remains stable under specific conditions but may degrade over time when exposed to certain environmental factors such as light and temperature. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The product is then purified using techniques such as crystallization or distillation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Biological Activity

(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug discovery.

The compound exhibits unique biochemical properties that influence its interactions with various biomolecules. Notably, it has been shown to:

  • Interact with Enzymes : It binds to the active sites of specific enzymes, leading to inhibition or activation. For example, it has been reported to inhibit proteases, affecting protein degradation pathways.
  • Modulate Cellular Processes : The compound influences cell signaling pathways and gene expression, notably altering the expression of genes involved in oxidative stress response and cellular metabolism.

2. Cellular Effects

Research indicates that this compound affects various cell types by:

  • Altering Gene Expression : It modifies the expression of genes related to energy production and stress responses.
  • Impacting Cell Viability : Studies have shown that this compound can induce apoptosis in cancer cell lines, demonstrating its potential as an anticancer agent .

The molecular mechanisms underlying the biological activity of this compound include:

  • Enzyme Inhibition : It selectively inhibits certain kinases and proteases, which can alter phosphorylation states of proteins and disrupt normal cellular signaling pathways.
  • Binding Interactions : The compound's structure allows it to bind effectively to transcription factors, influencing gene transcription processes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various pathogens
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific proteases
Gene Expression ModulationAlters oxidative stress response genes

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of this compound derivatives:

  • Cytotoxicity Testing : The compound was tested against several cancer cell lines (e.g., MCF-7 and HeLa), showing significant cytotoxic effects with IC50 values in the micromolar range .
  • Mechanism Exploration : Flow cytometry analysis revealed that these compounds acted as potent inducers of apoptosis in treated cells .

5. Chemical Reactions and Stability

The stability and reactivity of this compound are crucial for its application:

  • Reactivity : The compound undergoes various reactions including oxidation and reduction, which can lead to the formation of bioactive derivatives.

Table 2: Chemical Reactions

Reaction TypeDescriptionCommon Reagents
OxidationForms oxadiazole derivativesKMnO4, H2O2
ReductionProduces reduced formsLiAlH4
SubstitutionNucleophilic substitution reactionsAmines, thiols

6. Applications in Drug Discovery

This compound has potential applications across various fields:

  • Medicinal Chemistry : Its derivatives are being explored for therapeutic applications targeting diseases such as cancer and neurodegenerative disorders .

Properties

IUPAC Name

2-(5-methyl-1,2,4-oxadiazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c1-4-7-5(2-3-6)8-9-4/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRPQCILPFDUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923130-89-6
Record name 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetonitrile
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